Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-
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Overview
Description
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-: is a zinc-based organometallic compound with the molecular formula C4H5BrF2O2Zn and a molecular weight of 268.36 g/mol . This compound is primarily used in organic synthesis and materials science due to its unique reactivity and stability.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of zinc-containing enzymes and their mechanisms.
Industry:
Polymer Chemistry: Utilized in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- typically involves the reaction of zinc with bromo(2-ethoxy-1,1-difluoro-2-oxoethyl) in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Zn+Br(2−ethoxy−1,1−difluoro−2−oxoethyl)→Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: Diethyl ether, tetrahydrofuran, and other aprotic solvents.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Mechanism of Action
The mechanism of action of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- involves the coordination of the zinc atom with the organic moiety, facilitating various chemical transformations. The zinc center can activate substrates by coordinating to them, thereby increasing their reactivity. This coordination often involves the formation of a transient complex that undergoes further reaction to yield the desired product.
Comparison with Similar Compounds
- Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in tetrahydrofuran
- Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in diethyl ether
Comparison: Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- is unique due to its specific reactivity and stability in organic synthesis. Compared to other zinc-based organometallic compounds, it offers distinct advantages in terms of reaction conditions and product selectivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
bromozinc(1+);ethyl 2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAVGJMOIAAJJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](F)F.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109522-62-5 |
Source
|
Record name | 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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